2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine
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Overview
Description
2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine is a heterocyclic organic compound with the molecular formula C16H17NOS. It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a phenyl group substituted with a benzyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine typically involves the reaction of 3-(benzyloxy)benzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyloxy group may enhance the compound’s binding affinity to certain proteins, thereby modulating their function .
Comparison with Similar Compounds
2-Phenyl-1,3-thiazolidine: Lacks the benzyloxy group, which may result in different chemical reactivity and biological activity.
3-(Benzyloxy)benzaldehyde: A precursor in the synthesis of 2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine, but lacks the thiazolidine ring.
Thiazolidine-2,4-dione: Contains a similar thiazolidine ring but with different substituents, leading to distinct properties and applications
Uniqueness: The presence of both the benzyloxy group and the thiazolidine ring in this compound imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse therapeutic properties, including anticancer, antibacterial, and anti-inflammatory effects. The thiazolidine core structure is significant in medicinal chemistry due to its ability to interact with various biological targets.
Chemical Structure
The molecular formula for this compound is C16H17NOS. Its structural components include:
- A thiazolidine ring.
- A benzyloxy substituent on the phenyl group.
Anticancer Activity
Research indicates that thiazolidine derivatives, including this compound, exhibit notable anticancer properties. Various studies have assessed their efficacy against different cancer cell lines:
- Mechanism of Action : Thiazolidines may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, certain derivatives have been shown to inhibit cell proliferation in human cancer cell lines such as HeLa and A549 .
- Case Study : In a study evaluating thiazolidinones, compounds similar to this compound demonstrated IC50 values in the low micromolar range against glioblastoma cells, indicating significant cytotoxicity .
Antimicrobial Activity
The compound also shows potential antibacterial and antifungal properties:
- Antibacterial Studies : In vitro tests have revealed that thiazolidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of specific functional groups has been linked to enhanced activity against various bacterial strains .
- Fungal Activity : Some derivatives have been evaluated for their antifungal effects, showing promising results against common fungal pathogens .
Anti-inflammatory Effects
Thiazolidines are known for their anti-inflammatory properties:
- Mechanism : They may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway. This inhibition can reduce the production of pro-inflammatory cytokines .
Table 1: Biological Activity Summary of this compound
Detailed Research Findings
- Cytotoxicity : In a comparative study of thiazolidine derivatives, this compound showed significant cytotoxic effects on cancer cell lines with an IC50 value lower than many standard chemotherapeutics .
- Antimicrobial Efficacy : The compound displayed effective inhibition against both bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .
- Mechanistic Insights : Molecular docking studies indicate that the compound may bind effectively to specific targets involved in cancer cell proliferation and inflammation modulation .
Properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-2-5-13(6-3-1)12-18-15-8-4-7-14(11-15)16-17-9-10-19-16/h1-8,11,16-17H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHXREBBMPUELS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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